1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, involves the reaction of (1E,2E)-N1,N2-(2,4,6-trimethylphenylethane)-1,2-diimine with paraformaldehyde and trimethylchlorosilane . The reaction is carried out in ethyl acetate at 75°C . After cooling, the product is filtered to obtain the imidazolium chloride .Molecular Structure Analysis

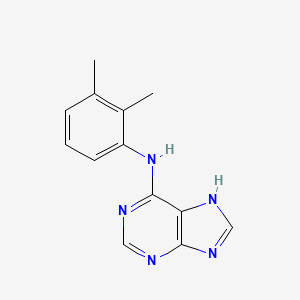

The molecular structure of similar compounds, like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, consists of a five-membered cationic imidazolium ring . The phenyl rings of the 2,4,6-trimethylphenyl groups are staggered with respect to the imidazolium ring .Chemical Reactions Analysis

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is an NHC ligand that can bind with metal pre-catalysts to form complexes showing high catalytic activity . It has been used in the Pd-catalyzed cross-coupling of aryl Grignards with aryl chlorides (Kumada reaction) .Physical And Chemical Properties Analysis

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is a solid at 20°C . It has a melting point of 280-286°C . Its molecular formula is C21H27ClN2 and its molecular weight is 342.91 .Scientific Research Applications

1. Catalyst for Hydroacylation/Reduction of Activated Ketones This compound has been used as a catalyst in combination with triethylamine for the hydroacylation/reduction of activated ketones . This methodology is rapid, economic, and high yielding .

2. Synthesis of N-Heterocyclic Carbene (NHC) Ligand 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . This compound can be used to synthesize IMes ligated-rhodium complex .

Catalyst for Selective Hydrogenation

The IMes ligated-rhodium complex, synthesized using this compound, can act as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Organic Synthesis

This compound is also used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . It plays a role in the synthesis of various pharmaceutical compounds .

6. Synthesis of Organic Light-Emitting Diode (OLED) Materials This compound is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .

Biochemical Pathways

The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .

Safety and Hazards

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

Future Directions

NHC ligands like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride are being increasingly used in various metal-catalyzed coupling reactions . Given the potential of these compounds in catalysis, future research could explore the synthesis of new NHC ligands and their applications in different chemical reactions.

properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNGZTAIJOOIFH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)